5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide
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Overview
Description
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a cyano group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide typically involves the following steps:
Amidation: The carboxylic acid group on the furan ring is converted to an amide through a reaction with an amine, such as N,N-dimethylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium thiolate (NaSR) or primary amines (RNH2) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Primary amines or secondary amines.
Substitution: Thiol-substituted or amine-substituted derivatives.
Scientific Research Applications
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and cyano group can form specific interactions with active sites, while the furan ring provides a stable scaffold for binding. The compound may inhibit or activate biological pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(1-cyanoethyl)-2-methylbenzamide: Similar in structure but with a benzene ring instead of a furan ring.
5-bromo-N-(1-cyanoethyl)furan-2-carboxamide: Lacks the N,3-dimethyl substitution on the furan ring.
Uniqueness
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide is unique due to its combination of a bromine atom, cyano group, and N,3-dimethyl substitution on a furan ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Properties
IUPAC Name |
5-bromo-N-(1-cyanoethyl)-N,3-dimethylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-6-4-8(11)15-9(6)10(14)13(3)7(2)5-12/h4,7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDILLKSOGJSQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)N(C)C(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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